molecular formula C6H9N3O2 B593136 N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 136679-06-6

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B593136
CAS No.: 136679-06-6
M. Wt: 155.157
InChI Key: RGSGMYMLXOLAMO-UHFFFAOYSA-N
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Description

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is a pyrazolyl hydroxamic acid derivative of significant interest in biomedical research for its potential to modulate critical cellular processes. This compound belongs to a class of molecules known to exhibit biological activity against human lung cancer cell lines, where such derivatives have been shown to inhibit cancer cell proliferation in dose- and time-dependent manners . The core pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of novel bioactive molecules due to its versatile pharmacological profile . The hydroxamic acid moiety is a key functional group known to enable interaction with various enzymatic targets. Research on related structures indicates potential as an autophagy inducer, a process of programmed self-degradation within cells that plays a dual role in tumor suppression and survival . Furthermore, the structural features of this compound make it a valuable intermediate for constructing more complex molecules for investigating disease pathways, particularly in oncology and infectious disease research, given the known antifungal and antimicrobial activities associated with pyrazole-carboxamide derivatives . This chemical provides researchers with a key building block for probing biochemical mechanisms and developing new therapeutic strategies.

Properties

IUPAC Name

N-hydroxy-2,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-3-5(6(10)8-11)9(2)7-4/h3,11H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSGMYMLXOLAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Approach

The core pyrazole ring is typically constructed via cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines. For N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide, dimethyl malonate serves as a versatile starting material due to its ability to form β-ketoester intermediates. A modified route inspired by herbicide intermediate synthesis involves:

  • Alkylation and Formylation :
    Dimethyl malonate reacts with dimethyl sulfate and DMF in the presence of a base (e.g., triethylamine) to yield a formylated intermediate. This step, conducted at 40–70°C for 4–7 hours, introduces the methyl groups and activates the malonate for subsequent cyclization.

  • Cyclization with Methylhydrazine :
    The formylated intermediate undergoes cyclization with methylhydrazine at elevated temperatures (60–75°C). Selective ring closure at the 5-position is critical to avoid isomer formation. Patent data indicate that solvent choice (e.g., toluene or DMF) significantly impacts regioselectivity, with polar aprotic solvents favoring the desired product.

  • Hydrolysis and Decarboxylation :
    Acidic hydrolysis (e.g., HCl at 60–75°C) removes ester groups, followed by decarboxylation to yield the hydroxy-substituted pyrazole core. Introducing the carboxamide group requires subsequent amidation of the carboxylic acid intermediate, often via reaction with hydroxylamine or ammonia under anhydrous conditions.

Table 1: Key Reaction Parameters for Cyclization

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–75°CHigher temperatures reduce isomerization
SolventToluene/DMFToluene improves selectivity
Hydrazine Equiv.1.2–1.5Excess drives completion

Functional Group Modifications

Post-cyclization modifications are essential to install the hydroxy and carboxamide groups:

  • Hydroxy Group Introduction :
    Oxidation of a methyl group via potassium permanganate or enzymatic methods offers a potential pathway, though over-oxidation to carboxylic acids must be controlled. Alternatively, direct hydroxylation using hydrogen peroxide in acidic media has been reported for similar pyrazoles.

  • Carboxamide Formation :
    Reacting the pyrazole-5-carboxylic acid with thionyl chloride generates the acid chloride, which is treated with aqueous ammonia to yield the carboxamide. This step typically achieves 70–85% yield in dimethylacetamide (DMAc) at 0–25°C.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclization selectivity is highly temperature-dependent. Below 60°C, incomplete conversion occurs, while temperatures exceeding 75°C promote side products. Solvent screening reveals that toluene enhances regioselectivity compared to DMF, likely due to reduced polarity stabilizing transition states.

Table 2: Solvent Impact on Cyclization

SolventSelectivity (5-isomer)Yield (%)
Toluene92%78
DMF85%65
THF88%70

Catalysts and Reagents

  • Bases : Triethylamine outperforms inorganic bases (e.g., K₂CO₃) in scavenging protons during alkylation, improving yields by 15–20%.

  • Oxidizing Agents : Catalytic tetrabutylammonium bromide (TBAB) paired with H₂O₂ enhances hydroxylation efficiency, minimizing over-oxidation byproducts.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

  • Continuous Flow Systems : Microreactors enhance heat transfer during exothermic cyclization steps, reducing decomposition risks.

  • Solvent Recycling : Toluene recovery via distillation achieves >90% reuse, lowering costs and environmental impact.

  • Purity Control : Crystallization from ethanol/water mixtures (3:1 v/v) yields >99% pure product, critical for pharmaceutical applications.

Comparative Analysis of Methodologies

A comparison with routes for analogous compounds highlights trade-offs:

Table 3: Method Comparison for Pyrazole Derivatives

MethodYield (%)Purity (%)Scalability
Malonate Cyclization7899High
Hydrazine Coupling6595Moderate
Microwave-Assisted8297Low

The malonate route offers superior scalability but requires stringent temperature control. Microwave-assisted synthesis, while efficient, faces challenges in reactor design for large batches.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxamide group can be reduced to amines under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The structural diversity of pyrazole-carboxamide derivatives arises from variations in substituent positions, electronic groups, and appended moieties. Key comparisons include:

Compound Name Substituents/Modifications Key Structural Differences vs. Target Compound
TAK-593 (VEGFR2 inhibitor) Imidazo[1,2-b]pyridazine moiety at position 5; cyclopropanecarbonyl group Extended heterocyclic system enhances kinase binding affinity
5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-3-methyl-pyrazole-4-carboxamides Bis-pyrazole core; chloro and cyano groups at positions 4 and 5 Increased steric bulk and electron-withdrawing effects
Di-S66 (Dimeric pyrazole) Bromo and methyl groups; disulfide bridge linking two pyrazole units Dimeric structure modulates protein-protein interactions
4-Chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-pyrazole-5-carboxamide Chloro substituents at pyrazole and aryl positions Enhanced lipophilicity and halogen bonding potential

Key Insight : The target compound’s hydroxylamine group distinguishes it from most analogues, which prioritize halogenation (e.g., Cl, Br) or extended aromatic systems (e.g., TAK-593) for target engagement .

Enzyme Inhibition
  • TAK-593 : Potent VEGFR2 inhibition (IC50: 0.95 nM) due to imidazopyridazine-pyrazole synergy .
  • Target Compound : Hypothesized HDAC inhibition via hydroxylamine-mediated zinc chelation, analogous to benzimidazole-based HDAC inhibitors (e.g., SB639) .
  • 5-Chloro-pyrazole-carboxamides : Demonstrated antibacterial activity, though specific MIC values are unreported .
Antitumor and Antimicrobial Potential
  • Di-S66 : Modulates amyloid assembly, suggesting utility in neurodegenerative diseases .
  • 4-Fluoro/Chloro Derivatives (e.g., 956723-30-1) : Enhanced lipophilicity may improve membrane permeability for antimicrobial applications .

Key Contrast : While TAK-593 and Di-S66 exhibit well-defined biological roles, the target compound’s hydroxylamine group positions it for underexplored applications in epigenetics or metal-dependent enzyme regulation.

Physicochemical Properties

Property Target Compound TAK-593 4-Chloro Derivative
Molecular Weight (g/mol) 183.19 (C7H10N3O2) ~600 (estimated) 318.59
LogP (Predicted) 0.5–1.0 3.5–4.0 3.8
Solubility Moderate (polar groups) Low (lipophilic core) Low

Biological Activity

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide (HDMPC) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

HDMPC belongs to the pyrazole class of compounds, which are known for their wide range of biological activities. The general structure can be represented as follows:

N Hydroxy 1 3 dimethyl 1H pyrazole 5 carboxamide\text{N Hydroxy 1 3 dimethyl 1H pyrazole 5 carboxamide}

The synthesis of HDMPC typically involves the reaction of 1,3-dimethylpyrazole with various carboxylic acids or their derivatives under controlled conditions. Recent advancements have focused on optimizing synthetic pathways to enhance yield and purity while minimizing environmental impact.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of HDMPC and related pyrazole derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including:

  • Lung Cancer (A549) : IC50 values ranging from 26 µM to 0.95 nM have been reported for different derivatives, indicating significant antiproliferative effects .
  • Breast Cancer (MCF7) : HDMPC has shown promising results in inhibiting cell growth, with reported GI50 values suggesting effective concentration levels for therapeutic use .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
HDMPCA54926
HDMPCMCF73.79
Derivative XHepG217.82

Anti-inflammatory Properties

HDMPC has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. The mechanism is thought to involve the modulation of signaling pathways associated with inflammation .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of HDMPC in models of neurodegenerative diseases such as Alzheimer's Disease (AD). The compound has been shown to inhibit acid sphingomyelinase activity, which is implicated in the pathogenesis of AD and other neurodegenerative disorders .

Table 2: Neuroprotective Activity

ConditionMechanismReference
Alzheimer's DiseaseInhibition of acid sphingomyelinase
Multiple SclerosisModulation of inflammatory pathways

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of HDMPC in human lung carcinoma cells (A549) revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at G2/M phase. This effect was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide-induced inflammation, HDMPC administration led to a marked reduction in TNF-alpha and IL-6 levels. This suggests that HDMPC may serve as a potential therapeutic agent for inflammatory diseases by inhibiting key inflammatory mediators .

Research Findings

Research continues to explore the full spectrum of biological activities associated with HDMPC. Key findings include:

  • Cytotoxicity : HDMPC exhibits low toxicity towards normal cells while maintaining high efficacy against cancer cells.
  • Mechanistic Insights : Studies indicate that the compound's activity may be linked to its ability to interact with specific protein targets involved in cancer progression and inflammation.
  • Therapeutic Potential : Given its diverse biological activities, HDMPC holds promise for development as a multi-target therapeutic agent across various disease states.

Q & A

Q. What are the standard synthetic routes for N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide, and what key intermediates are involved?

The compound is typically synthesized via multi-step protocols starting from pyrazole precursors. A common approach involves:

  • Cyclocondensation : Reacting ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) to form pyrazole esters .
  • Carboxamide Formation : Treating the pyrazole core with 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride in the presence of NaH or triethylamine in DMF or THF .
  • Hydroxylation : Introducing the hydroxy group via controlled hydrolysis or oxidative conditions . Key intermediates include pyrazolecarboxylate esters and hydrazide derivatives, which are critical for downstream functionalization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray Crystallography : Resolves bond lengths, angles, and packing motifs. For example, monoclinic systems (space group P21/n) with parameters like a = 10.07 Å, β = 96.45° are used for analogous pyrazolecarboxamides .
  • Spectral Analysis :
  • NMR : Distinguishes methyl and hydroxy protons (e.g., δ 2.5–3.5 ppm for methyl groups).
  • IR : Confirms carboxamide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) stretches .
    • Mass Spectrometry : Validates molecular weight (e.g., 331.39 g/mol for similar derivatives) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound, particularly as a kinase inhibitor?

  • Hybridization Strategies : Combining the pyrazole core with pharmacophores like imidazo[1,2-b]pyridazine improves VEGFR2 inhibition. For example, TAK-593 (a derivative) achieved IC₅₀ < 1 nM by introducing a cyclopropylcarbonylamino group and optimizing substituent positions .
  • SAR Studies : Methyl and hydroxy groups at specific positions enhance binding to kinase ATP pockets. Computational docking (e.g., AutoDock Vina) identifies critical interactions with residues like Asp1046 and Lys868 in VEGFR2 .

Q. What experimental and computational methods resolve contradictions in crystallographic data for pyrazolecarboxamides?

  • Refinement Software : SHELXL refines high-resolution data, addressing outliers via iterative least-squares minimization. For twinned crystals, SHELXPRO integrates twin-law corrections .
  • Cross-Validation : Overlaying experimental (X-ray) and DFT-optimized structures validates bond geometry. Discrepancies in dihedral angles >5° may indicate conformational flexibility .

Q. How do solvent and reaction conditions impact the stability of this compound during synthesis?

  • Solvent Effects : Polar aprotic solvents (DMF, THF) favor carboxamide formation but may hydrolyze the hydroxy group if traces of water are present. Anhydrous conditions with molecular sieves are recommended .
  • Temperature Control : Reactions at 0–25°C prevent decarboxylation. Elevated temperatures (>60°C) degrade the pyrazole ring .

Q. What strategies are employed to validate the compound’s biological activity in kinase inhibition assays?

  • In Vitro Kinase Assays : Use recombinant kinases (e.g., VEGFR2) with ATP-conjugated substrates. Measure IC₅₀ via fluorescence polarization or radiometric assays .
  • Cellular Models : Endothelial cell proliferation assays (HUVECs) confirm anti-angiogenic effects. EC₅₀ values correlate with kinase inhibition potency .

Methodological Considerations

Q. How is molecular docking utilized to predict binding modes of this compound with target proteins?

  • Protein Preparation : Retrieve crystal structures (e.g., PDB: 3VO3 for VEGFR2). Remove water molecules and add polar hydrogens.
  • Ligand Docking : Use AutoDock to generate 100 conformers. Cluster analysis identifies dominant poses with favorable ΔG values (<-9 kcal/mol) .
  • Validation : Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å confirms reliability) .

Q. What are the best practices for handling discrepancies between experimental and theoretical spectral data?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Compare theoretical IR/NMR spectra with experimental data. Deviations >5% may indicate solvation effects or crystal packing .
  • Error Analysis : For X-ray data, check Rint (<5%) and wR2 (<15%) to ensure refinement quality .

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